Ethyl 4-(2-chlorophenyl)piperidine-4-carboxylate
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Overview
Description
Ethyl 4-(2-chlorophenyl)piperidine-4-carboxylate is an organic compound belonging to the class of piperidinecarboxylic acids It features a piperidine ring substituted with an ethyl ester group at the 4-position and a 2-chlorophenyl group at the same position
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(2-chlorophenyl)piperidine-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzyl chloride with piperidine in the presence of a base, followed by esterification with ethyl chloroformate. The reaction conditions typically include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-chlorophenyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) in polar solvents.
Major Products Formed
Oxidation: Formation of 4-(2-chlorophenyl)piperidine-4-carboxylic acid.
Reduction: Formation of 4-(2-chlorophenyl)piperidine-4-methanol.
Substitution: Formation of 4-(2-aminophenyl)piperidine-4-carboxylate or 4-(2-thiophenyl)piperidine-4-carboxylate.
Scientific Research Applications
Ethyl 4-(2-chlorophenyl)piperidine-4-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of fine chemicals and as a building block for agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 4-(2-chlorophenyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Ethyl 4-(2-chlorophenyl)piperidine-4-carboxylate can be compared with other piperidine derivatives, such as:
- Ethyl 4-(4-chlorophenyl)piperidine-4-carboxylate
- Ethyl 4-(2-fluorophenyl)piperidine-4-carboxylate
- Ethyl 4-(2-bromophenyl)piperidine-4-carboxylate
Uniqueness
The presence of the 2-chlorophenyl group imparts unique chemical and biological properties to this compound. This substitution pattern can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
ethyl 4-(2-chlorophenyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-2-18-13(17)14(7-9-16-10-8-14)11-5-3-4-6-12(11)15/h3-6,16H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRBRGVOCXDUIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCNCC1)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50854010 |
Source
|
Record name | Ethyl 4-(2-chlorophenyl)piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50854010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
925218-19-5 |
Source
|
Record name | Ethyl 4-(2-chlorophenyl)piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50854010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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